molecular formula C24H17N3OS B304361 4-Amino-5-(biphenyl-4-ylcarbonyl)-2-(phenylamino)thiophene-3-carbonitrile

4-Amino-5-(biphenyl-4-ylcarbonyl)-2-(phenylamino)thiophene-3-carbonitrile

Cat. No. B304361
M. Wt: 395.5 g/mol
InChI Key: HGNULFKGCATAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-(biphenyl-4-ylcarbonyl)-2-(phenylamino)thiophene-3-carbonitrile is a chemical compound with potential applications in scientific research. It is a thiophene derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 4-Amino-5-(biphenyl-4-ylcarbonyl)-2-(phenylamino)thiophene-3-carbonitrile is not fully understood. It is believed to interact with metal ions through coordination bonds. It may also generate reactive oxygen species upon exposure to light, which can lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-5-(biphenyl-4-ylcarbonyl)-2-(phenylamino)thiophene-3-carbonitrile have not been extensively studied. It has been shown to have low toxicity in vitro, but its effects in vivo are not known.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Amino-5-(biphenyl-4-ylcarbonyl)-2-(phenylamino)thiophene-3-carbonitrile in lab experiments is its potential as a fluorescent probe. It can be used to detect metal ions in solution with high sensitivity and selectivity. One limitation is its potential toxicity, which may limit its use in vivo.

Future Directions

For research on 4-Amino-5-(biphenyl-4-ylcarbonyl)-2-(phenylamino)thiophene-3-carbonitrile include further studies on its potential as a fluorescent probe and photosensitizer. It may also be studied for its potential as a drug delivery agent or as a material for organic electronics. Additionally, its toxicity and pharmacokinetics in vivo should be further investigated.

Synthesis Methods

The synthesis of 4-Amino-5-(biphenyl-4-ylcarbonyl)-2-(phenylamino)thiophene-3-carbonitrile involves a multi-step process. The first step involves the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. The second step involves the reaction of 4-nitrophenylacetyl chloride with 2-aminothiophene-3-carbonitrile to form 4-nitrophenylacetyl-2-aminothiophene-3-carbonitrile. The third step involves the reduction of 4-nitrophenylacetyl-2-aminothiophene-3-carbonitrile to form 4-amino-2-(4-nitrophenyl)thiophene-3-carbonitrile. The final step involves the reaction of 4-amino-2-(4-nitrophenyl)thiophene-3-carbonitrile with biphenyl-4-carbonyl chloride to form 4-Amino-5-(biphenyl-4-ylcarbonyl)-2-(phenylamino)thiophene-3-carbonitrile.

Scientific Research Applications

4-Amino-5-(biphenyl-4-ylcarbonyl)-2-(phenylamino)thiophene-3-carbonitrile has potential applications in scientific research. It has been studied for its potential as a fluorescent probe for the detection of metal ions. It has also been studied for its potential as a photosensitizer for photodynamic therapy.

properties

Product Name

4-Amino-5-(biphenyl-4-ylcarbonyl)-2-(phenylamino)thiophene-3-carbonitrile

Molecular Formula

C24H17N3OS

Molecular Weight

395.5 g/mol

IUPAC Name

4-amino-2-anilino-5-(4-phenylbenzoyl)thiophene-3-carbonitrile

InChI

InChI=1S/C24H17N3OS/c25-15-20-21(26)23(29-24(20)27-19-9-5-2-6-10-19)22(28)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14,27H,26H2

InChI Key

HGNULFKGCATAPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C(=C(S3)NC4=CC=CC=C4)C#N)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C(=C(S3)NC4=CC=CC=C4)C#N)N

Origin of Product

United States

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